

Application Note: HPLC Analysis of Desethylene Ciprofloxacin Hydrochloride

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Compound of Interest

Compound Name: *Desethylene Ciprofloxacin
hydrochloride*

Cat. No.: *B601371*

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Introduction

Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, is widely used to treat various bacterial infections. During its synthesis and storage, several related compounds or impurities can be formed. One such critical impurity is Desethylene Ciprofloxacin, also known as Ciprofloxacin EP Impurity C. Monitoring and controlling the levels of this impurity are crucial to ensure the safety and efficacy of ciprofloxacin drug products. This application note provides a detailed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **Desethylene Ciprofloxacin hydrochloride** in bulk drug substances.

Desethylene Ciprofloxacin hydrochloride is a metabolite and a known impurity of Ciprofloxacin.[1][2][3] Its chemical name is 7-(2-aminoethylamino)-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid hydrochloride. The European Pharmacopoeia (EP) lists it as Ciprofloxacin Impurity C.[4][5][6] This document outlines the chromatographic conditions, system suitability requirements, and method validation parameters for the accurate determination of this impurity.

Experimental Protocol

This section details the experimental procedure for the HPLC analysis of **Desethylene Ciprofloxacin hydrochloride**.

Materials and Reagents

- Ciprofloxacin Hydrochloride Reference Standard (CRS)
- **Desethylene Ciprofloxacin hydrochloride** (Ciprofloxacin EP Impurity C) Reference Standard
- Acetonitrile (HPLC Grade)
- Phosphoric Acid (AR Grade)
- Triethylamine (AR Grade)
- Water (HPLC Grade or Milli-Q)

Chromatographic Conditions

A reversed-phase HPLC method is employed for the separation and quantification of **Desethylene Ciprofloxacin hydrochloride**. The following table summarizes the optimized chromatographic conditions.

Parameter	Recommended Conditions
HPLC System	Quaternary or Binary HPLC system with UV/Vis Detector
Column	C18, 5 μ m, 250 x 4.6 mm (or equivalent)[4][7]
Mobile Phase	Mix 13 volumes of Acetonitrile and 87 volumes of a 2.45 g/L solution of Phosphoric Acid, with the pH adjusted to 3.0 with Triethylamine.[8]
Flow Rate	1.5 mL/min[4][5]
Column Temperature	40 °C[4][8]
Detection Wavelength	278 nm[1][7][9][10][11]
Injection Volume	20 μ L

Preparation of Solutions

2.3.1. Mobile Phase Preparation: Prepare a 2.45 g/L solution of phosphoric acid in water. Adjust the pH of this solution to 3.0 with triethylamine. Mix 87 volumes of this buffer with 13 volumes of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[8]

2.3.2. Standard Solution Preparation: Accurately weigh and dissolve an appropriate amount of **Desethylen Ciprofloxacin hydrochloride** reference standard in the mobile phase to obtain a final concentration of approximately 0.001 mg/mL.

2.3.3. System Suitability Solution Preparation: Dissolve accurately weighed quantities of Ciprofloxacin Hydrochloride CRS and **Desethylen Ciprofloxacin hydrochloride** reference standard in the mobile phase to obtain a solution containing about 0.5 mg/mL of Ciprofloxacin Hydrochloride and 0.001 mg/mL of **Desethylen Ciprofloxacin hydrochloride**.

2.3.4. Sample Solution Preparation: Accurately weigh and dissolve about 50 mg of the Ciprofloxacin hydrochloride test sample in the mobile phase and dilute to 100.0 mL with the mobile phase.

Method Validation and System Suitability

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines. The system suitability was established before performing the analysis.

System Suitability

Inject the system suitability solution and record the chromatograms. The system is deemed suitable for analysis if the following criteria are met.

Parameter	Acceptance Criteria	Observed Value
Resolution	Not less than 2.0 between Ciprofloxacin and Desethylene Ciprofloxacin peaks.[12]	> 3.0
Tailing Factor	Not more than 2.0 for the Desethylene Ciprofloxacin peak.[12][13]	~1.3
Theoretical Plates	Not less than 2000 for the Desethylene Ciprofloxacin peak.[12]	> 3000
Relative Standard Deviation (RSD)	Not more than 2.0% for six replicate injections of the standard solution.[14]	< 1.5%

Method Validation Summary

The HPLC method for the analysis of **Desethylene Ciprofloxacin hydrochloride** was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation Parameter	Results
Linearity (Concentration Range)	0.25 - 2.0 µg/mL
Correlation Coefficient (r^2)	> 0.999[1]
Accuracy (% Recovery)	98.0% - 102.0%
Precision (RSD)	< 2.0%
Limit of Detection (LOD)	Approximately 0.05 µg/mL
Limit of Quantitation (LOQ)	Approximately 0.15 µg/mL

Results and Data Presentation

The retention time for Ciprofloxacin is approximately 10 minutes under these conditions. Desethylene Ciprofloxacin (Impurity C) has a relative retention time of about 0.7 compared to Ciprofloxacin, eluting at approximately 7 minutes.[15] One study identified the retention time for impurity C to be around 6.650 minutes.[4]

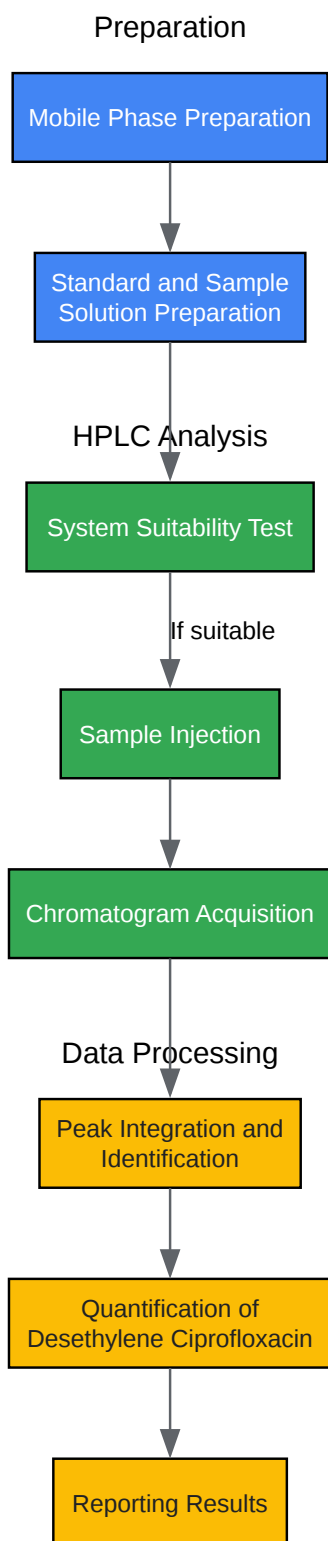
Quantitative Data Summary

Analyte	Retention Time (min)	Relative Retention Time	Tailing Factor	Theoretical Plates
Desethylene Ciprofloxacin	~ 7.0	~ 0.7	~ 1.3	> 3000
Ciprofloxacin	~ 10.0	1.0	~ 1.2	> 5000

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the HPLC analysis of **Desethylene Ciprofloxacin hydrochloride**.

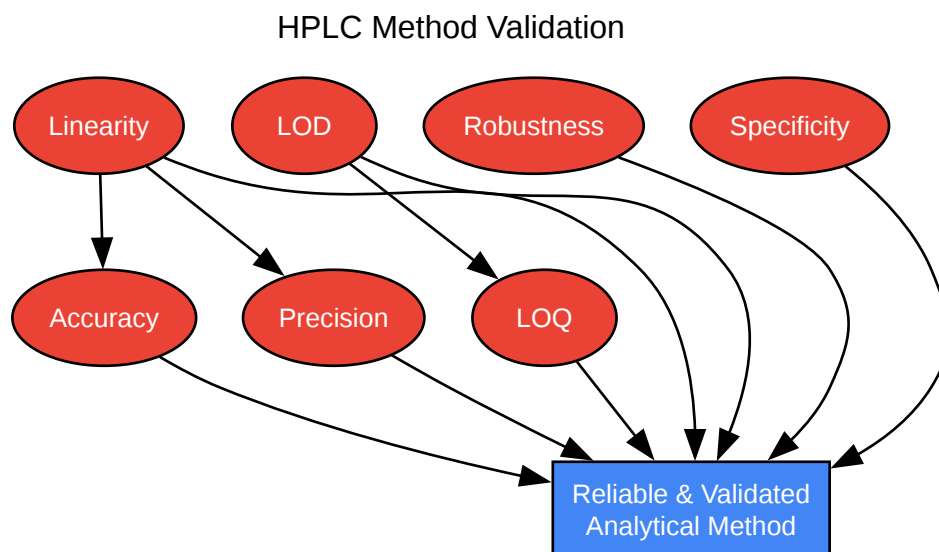


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Caption: Workflow for HPLC analysis of Desethyle Ciprofloxacin.

Logical Relationship of Method Validation Parameters

The following diagram shows the relationship between different method validation parameters.



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Caption: Interrelationship of HPLC method validation parameters.

Conclusion

The described HPLC method is simple, specific, accurate, and precise for the determination of **Desethylene Ciprofloxacin hydrochloride** impurity in Ciprofloxacin hydrochloride bulk drug substance. The method is suitable for routine quality control analysis in the pharmaceutical industry. The provided experimental protocol and validation data will aid researchers and scientists in implementing this method for regulatory compliance and to ensure the quality of ciprofloxacin products.

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